molecular formula C15H22N2S B14893940 1-Benzyl-3-(2-methylcyclohexyl)thiourea

1-Benzyl-3-(2-methylcyclohexyl)thiourea

Cat. No.: B14893940
M. Wt: 262.4 g/mol
InChI Key: KKYMUHDXNQCOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(2-methylcyclohexyl)thiourea (CAS 502970-23-2) is a thiourea derivative supplied for research and development purposes. Thiourea derivatives are a significant class of organosulfur compounds explored extensively due to their diverse chemical properties and broad potential research applications. A primary research application for related benzyl- and cyclohexyl-thiourea compounds is as corrosion inhibitors for metals like mild steel in acidic environments. Studies suggest these compounds act by adsorbing onto the metal surface, forming a protective layer. The inhibitory effect is attributed to the molecular structure, where the sulfur and nitrogen atoms serve as active centers for adsorption . Furthermore, thiourea derivatives have demonstrated notable antioxidant activity in experimental and theoretical studies. Researchers investigate their capacity to act as radical scavengers, efficiently capturing harmful free radicals like DPPH and ABTS+ through mechanisms such as Hydrogen Atom Transfer (HAT). The presence of N-H bonds in the structure is crucial for this activity . Environmental research represents another promising area, with studies showing that certain thiourea derivatives exhibit a strong inhibitory effect on the growth of blue-green algae (cyanobacteria), such as Synechococcus elongatus . This suggests potential as a tool for managing harmful algal blooms (HABs) in freshwater systems . Beyond these applications, the thiourea moiety is a recognized pharmacophore in medicinal chemistry, with derivatives reported to possess antimicrobial, anticancer, and anti-tuberculosis activities . The versatility of this compound makes it a compound of interest across multiple scientific disciplines. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

1-benzyl-3-(2-methylcyclohexyl)thiourea

InChI

InChI=1S/C15H22N2S/c1-12-7-5-6-10-14(12)17-15(18)16-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3,(H2,16,17,18)

InChI Key

KKYMUHDXNQCOFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=S)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 2 Methylcyclohexyl Thiourea

General Principles of Thiourea (B124793) Synthesis via Isothiocyanate-Amine Condensation

The synthesis of thiourea derivatives, including 1-Benzyl-3-(2-methylcyclohexyl)thiourea, is most commonly achieved through the condensation reaction between an isothiocyanate and a primary or secondary amine. nih.govijacskros.com This reaction is a cornerstone of thiourea chemistry, valued for its efficiency and the directness with which it forms the N,N'-disubstituted thiourea linkage. researchgate.net

The underlying mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The lone pair of electrons on the amine nitrogen initiates a bond with the central carbon of the isothiocyanate, causing a shift of electrons in the N=C and C=S double bonds. This process results in the formation of the stable thiourea product without the generation of byproducts, making it a highly atom-economical method. researchgate.net

Precursor Synthesis: Benzyl (B1604629) Isothiocyanate and 2-Methylcyclohexylamine (B147291)

The successful synthesis of the target compound is contingent upon the availability and purity of its two key precursors: benzyl isothiocyanate and 2-methylcyclohexylamine.

Benzyl Isothiocyanate (BITC) is an organosulfur compound found naturally in cruciferous plants. ijacskros.com Its synthesis in the laboratory can be accomplished through several established routes. A common method involves the reaction of benzylamine (B48309) with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate. Another prevalent approach is the reaction of benzyl halides, such as benzyl chloride or bromide, with a thiocyanate (B1210189) salt like potassium thiocyanate.

2-Methylcyclohexylamine is a cyclic primary amine that can be synthesized via two primary pathways. The first is the reductive amination of 2-methylcyclohexanone (B44802). wikipedia.org This reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the final amine product. wikipedia.org This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂ over a metal catalyst like nickel or rhodium) or hydride reagents. wikipedia.orgmdpi.com A second major route is the catalytic hydrogenation of o-toluidine (B26562). This process involves the reduction of the aromatic ring of o-toluidine under high pressure and temperature in the presence of a catalyst, such as ruthenium on a carbon support, to yield 2-methylcyclohexylamine. google.comgoogle.com

PrecursorChemical FormulaMolar Mass (g/mol)Boiling Point (°C)Density (g/mL)
Benzyl IsothiocyanateC₈H₇NS149.21242-2431.125
2-MethylcyclohexylamineC₇H₁₅N113.20149-1500.856

Reaction Conditions and Optimization Strategies

The condensation of benzyl isothiocyanate with 2-methylcyclohexylamine is typically a straightforward reaction, but its efficiency can be influenced by several parameters. Optimization strategies focus on maximizing yield and purity while minimizing reaction time.

Reaction Conditions:

Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetone (B3395972) are commonly used. Reactions in refluxing ethanol (B145695) have also been reported for the synthesis of similar thiourea derivatives. nih.gov

Temperature: The reaction can often proceed at room temperature, but heating under reflux is frequently employed to increase the reaction rate and ensure completion.

Stoichiometry: The reactants are typically mixed in equimolar amounts (1:1 ratio).

Reaction Time: Depending on the reactivity of the substrates and the temperature, reaction times can range from a few hours to overnight (18-24 hours). nih.gov

Optimization Strategies: Optimization involves the systematic variation of these conditions. For instance, a series of small-scale trials might be conducted to compare different solvents or to determine the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by removing the solvent under reduced pressure, followed by purification methods such as recrystallization or column chromatography.

ParameterVariationGoal of Optimization
SolventDCM, THF, Acetone, EthanolImprove solubility, increase reaction rate, facilitate product isolation.
TemperatureRoom Temperature to RefluxBalance reaction rate with potential side reactions or degradation.
Reaction Time1 hour to 24 hoursEnsure complete conversion of starting materials without product degradation.
PurificationRecrystallization, Column ChromatographyAchieve high purity of the final compound.

Advanced Synthetic Approaches for Thiourea Derivatives

While the direct condensation method is robust, more advanced techniques have been developed to improve efficiency, reduce waste, and simplify procedures for synthesizing thiourea derivatives.

"One-Pot" Synthesis Techniques

"One-pot" synthesis involves carrying out multiple reaction steps in the same reactor without isolating intermediate compounds. This approach offers significant advantages by reducing solvent usage, minimizing purification steps, and saving time. For thiourea derivatives, one-pot methods can involve the in-situ formation of the isothiocyanate, which then immediately reacts with an amine present in the mixture. arkat-usa.org An example is the reaction of a primary amine, carbon disulfide, and an oxidant in a single vessel to directly yield the thiourea product. arkat-usa.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, represent another powerful one-pot strategy for generating complex thiourea structures. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. By using microwave irradiation, it is often possible to dramatically reduce reaction times from hours to minutes and improve product yields. This technique has been successfully applied to the synthesis of thiourea derivatives. The solvent-free reaction of a primary amine with thiourea under microwave irradiation, for example, provides a rapid and environmentally benign route to symmetrically disubstituted thioureas. The benefits of using microwave conditions often include higher yields and significantly shorter reaction times compared to conventional heating methods.

MethodTypical Reaction TimeKey Advantages
Conventional HeatingHours to DaysWell-established, simple equipment.
Microwave-Assisted SynthesisMinutes to HoursRapid heating, reduced reaction times, often higher yields, improved energy efficiency.

Derivatization and Functionalization Strategies for Structurally Related Thiourea Compounds

The thiourea moiety is not merely a stable final structure but also a versatile functional group that can serve as a precursor for a wide range of other compounds, particularly heterocycles. The presence of nucleophilic nitrogen and sulfur atoms, along with the reactive thiocarbonyl group, makes it an important building block in organic synthesis.

Structurally related N,N'-disubstituted thioureas are frequently used in the synthesis of:

Thiazole (B1198619) Derivatives: A classical example is the Hantzsch thiazole synthesis, where a thiourea reacts with an α-haloketone to form an aminothiazole ring.

Pyrimidine (B1678525) Derivatives: Thioureas can be condensed with β-dicarbonyl compounds or their equivalents to construct the pyrimidine ring, a core structure in many biologically active molecules.

Iminothiazolines: Functionalized 2-iminothiazolines can be accessed through the reaction of 1,3-disubstituted thioureas with reagents like 1-bromo-1-nitroalkenes.

These transformations highlight the synthetic utility of the thiourea core, allowing for the conversion of a compound like this compound into more complex heterocyclic systems for various chemical and pharmaceutical research applications.

Stereoselective Synthesis Considerations for Chiral Thiourea Analogs

The primary challenge in the stereoselective synthesis of this compound lies in the precise control of the two chiral centers on the cyclohexane (B81311) ring, as well as the potential for diastereomer formation. The key to achieving high stereoselectivity is the use of enantiomerically pure starting materials, specifically the cis- or trans- isomers of 2-methylcyclohexylamine.

The most common and straightforward method for the synthesis of unsymmetrical disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. In the case of this compound, this translates to the reaction of benzyl isothiocyanate with an enantiomerically pure isomer of 2-methylcyclohexylamine.

Therefore, the stereochemical outcome of the final thiourea product is directly dependent on the stereochemistry of the amine precursor. Methodologies to obtain enantiomerically pure 2-methylcyclohexylamine are paramount and generally fall into two categories: resolution of a racemic mixture or asymmetric synthesis.

Resolution of Racemic 2-Methylcyclohexylamine:

A widely employed strategy for obtaining enantiomerically pure amines is the resolution of a racemic mixture. This technique involves the use of a chiral resolving agent, typically a chiral acid, to form diastereomeric salts with the racemic amine. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For example, a racemic mixture of trans-2-methylcyclohexylamine (B1277676) can be treated with an enantiomerically pure chiral acid like (+)-tartaric acid or (-)-mandelic acid. The resulting diastereomeric salts, (R,R)-amine-(+)-tartrate and (S,S)-amine-(+)-tartrate, can then be separated based on their differential solubility in a suitable solvent. Subsequent treatment of the separated diastereomeric salts with a base will regenerate the respective enantiomerically pure amine.

Table 1: Chiral Resolving Agents for Amines

Resolving AgentTypeTypically Used For
(+)-Tartaric AcidAcidRacemic Bases (Amines)
(-)-Mandelic AcidAcidRacemic Bases (Amines)
(+)-Camphorsulfonic AcidAcidRacemic Bases (Amines)
BrucineBaseRacemic Acids
StrychnineBaseRacemic Acids

Asymmetric Synthesis of 2-Methylcyclohexylamine:

Asymmetric synthesis offers a more direct route to enantiomerically pure amines, avoiding the potential loss of material associated with resolution. One potential strategy involves the stereoselective reduction of a prochiral precursor, such as 2-methylcyclohexanone oxime. The use of a chiral reducing agent or a chiral catalyst can induce facial selectivity in the reduction of the C=N bond, leading to the preferential formation of one enantiomer of the amine.

For instance, the reduction of 2-methylcyclohexanone oxime with a chiral borane (B79455) reagent or catalytic hydrogenation using a chiral transition metal complex (e.g., a Rhodium or Ruthenium catalyst with a chiral ligand) could potentially yield enantiomerically enriched 2-methylcyclohexylamine. The choice of catalyst and reaction conditions would be critical in determining both the diastereoselectivity (cis vs. trans) and the enantioselectivity of the reduction.

Another approach involves the use of a chiral auxiliary. An achiral precursor could be derivatized with a chiral auxiliary to form a diastereomeric intermediate. Subsequent stereoselective transformations, guided by the chiral auxiliary, would establish the desired stereochemistry. Finally, removal of the chiral auxiliary would afford the enantiomerically pure amine.

Synthesis of the Chiral Thiourea:

Once the enantiomerically pure 2-methylcyclohexylamine (either cis or trans isomer) is obtained, the final step is the coupling reaction with benzyl isothiocyanate. This reaction is typically straightforward and proceeds with high yield, preserving the stereochemistry of the amine.

The reaction is generally carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group leads to the formation of the thiourea linkage.

By carefully selecting the enantiomerically pure isomer of 2-methylcyclohexylamine, chemists can synthesize the desired stereoisomer of this compound with a high degree of stereochemical control. This control is essential for the systematic investigation of the structure-activity relationships of this class of compounds and for the development of new chiral catalysts and therapeutic agents.

Table 2: Key Stereoselective Approaches

ApproachDescriptionKey Considerations
Resolution Separation of a racemic mixture of 2-methylcyclohexylamine using a chiral resolving agent.Choice of resolving agent, solvent, and crystallization conditions.
Asymmetric Reduction Stereoselective reduction of 2-methylcyclohexanone oxime using a chiral reducing agent or catalyst.Catalyst selection, reaction conditions to control diastereoselectivity and enantioselectivity.
Chiral Auxiliary Temporary incorporation of a chiral auxiliary to guide stereoselective reactions.Selection of an effective chiral auxiliary and conditions for its removal.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Benzyl 3 2 Methylcyclohexyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For 1-Benzyl-3-(2-methylcyclohexyl)thiourea, ¹H and ¹³C NMR are fundamental for assigning the proton and carbon skeletons, while ³¹P NMR becomes relevant when studying its coordination complexes with phosphorus-containing metals.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzyl (B1604629), 2-methylcyclohexyl, and thiourea (B124793) functional groups. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, around 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to produce a doublet around 4.6 ppm, with coupling to the neighboring N-H proton.

The protons on the 2-methylcyclohexyl ring would exhibit complex multiplets in the aliphatic region (approximately 1.0-3.5 ppm). The methyl group protons are expected to appear as a doublet in the upfield region. The two N-H protons of the thiourea backbone are anticipated to appear as broad singlets or multiplets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional GroupProton TypePredicted Chemical Shift (δ, ppm)Multiplicity
BenzylAromatic (C₆H₅)7.20 - 7.40Multiplet
BenzylMethylene (CH₂)~ 4.6Doublet
2-MethylcyclohexylRing Protons (CH, CH₂)1.0 - 3.5Multiplets
2-MethylcyclohexylMethyl (CH₃)~ 0.9 - 1.2Doublet
ThioureaN-H (Benzyl side)Variable (Broad)Multiplet / Broad Singlet
ThioureaN-H (Cyclohexyl side)Variable (Broad)Multiplet / Broad Singlet

Carbon-13 (¹³C) NMR Spectroscopy

In the ¹³C NMR spectrum, the most downfield signal is attributed to the thiocarbonyl (C=S) carbon, which is characteristically found in the range of 180-185 ppm for N,N'-disubstituted thioureas. The aromatic carbons of the benzyl group are expected to resonate between 127 and 138 ppm. The benzylic methylene carbon signal should appear around 49 ppm. The carbons of the 2-methylcyclohexyl group, including the methyl carbon, will produce signals in the aliphatic region, typically between 20 and 60 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Functional GroupCarbon TypePredicted Chemical Shift (δ, ppm)
ThioureaThiocarbonyl (C=S)180 - 185
BenzylAromatic (C₆H₅)127 - 138
BenzylMethylene (CH₂)~ 49
2-MethylcyclohexylRing Carbons (CH, CH₂)24 - 60
2-MethylcyclohexylMethyl (CH₃)~ 20

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. The IR spectrum of N,N'-disubstituted thioureas shows several characteristic absorption bands. mdpi.comresearchgate.net The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. researchgate.net The position and shape of these bands can indicate the extent of intermolecular hydrogen bonding.

The thioamide group gives rise to several characteristic bands. The C-N stretching vibrations coupled with N-H bending modes usually appear in the 1510-1570 cm⁻¹ region. mdpi.com The stretching vibration of the C=S bond is more complex and can be coupled with other vibrations, but it is typically assigned to bands in the regions of 1200-1350 cm⁻¹ and 650-800 cm⁻¹. mdpi.com The presence of the benzyl and cyclohexyl groups will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).

Table 3: Characteristic IR Absorption Frequencies for Thiourea Derivatives

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
ν(N-H)N-H Stretching3100 - 3400
ν(C-H)Aromatic C-H Stretching~ 3030
ν(C-H)Aliphatic C-H Stretching2850 - 2960
δ(N-H) + ν(C-N)Thioamide II Band1510 - 1570
ν(C=S) + ν(C-N)Thioamide III Band1200 - 1350
ν(C=S)C=S Stretching650 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For thiourea derivatives like this compound, the spectrum is typically characterized by absorptions arising from π → π* and n → π* transitions. rsc.org The intense absorption bands observed in the 240-270 nm range are generally assigned to π → π* transitions within the thiourea moiety and the phenyl ring of the benzyl group. mdpi.com A weaker absorption band, often appearing as a shoulder at longer wavelengths (around 300-340 nm), is attributed to the n → π* transition of the non-bonding electrons on the sulfur atom of the thiocarbonyl group. ukm.my The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Typical Electronic Transitions for Thiourea Derivatives

Transition TypeChromophoreApproximate λₘₐₓ (nm)
π → πC=S and Phenyl Ring240 - 270
n → πC=S300 - 340

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

While studies exist for structurally similar but distinct molecules, such as 3-benzyl-1-[(cyclohexylidene)amino]thiourea and 1-Benzyl-3-(2-furoyl)thiourea, this information cannot be used as a proxy due to the significant structural differences that would alter the molecular geometry, crystal packing, hydrogen bonding, conformation, and mass fragmentation patterns.

Further research or de novo analysis of this compound would be required to generate the specific data requested.

Computational Chemistry and Molecular Modeling Investigations of 1 Benzyl 3 2 Methylcyclohexyl Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 1-Benzyl-3-(2-methylcyclohexyl)thiourea, providing a balance between accuracy and computational cost. DFT calculations are instrumental in determining optimized geometry, electronic properties, and reactivity descriptors. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. umt.edu.mynih.gov For thiourea (B124793) derivatives, this process often involves methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). rsc.orguni-greifswald.de

The optimized structure of this compound would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. In similar N,N'-disubstituted thiourea compounds, the central thiourea moiety tends to be nearly planar. ajrconline.org The conformational stability is often influenced by intramolecular hydrogen bonding, for instance, between an N-H group and the sulfur atom, which forms a stable six-membered ring structure. nih.govresearchgate.net The energetic profile helps in identifying the lowest-energy conformer, which is crucial for subsequent analyses of reactivity and molecular interactions.

Table 1: Representative Calculated Structural Parameters for a Thiourea Derivative Core

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=S1.68--
C-N11.38--
C-N21.40--
N-C-N-117.0-
S=C-N1-122.5-
S=C-N2-120.5-
H-N-C-S--~180.0

Note: The data in this table is illustrative, based on typical values for thiourea derivatives, and does not represent experimentally verified data for this compound.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. umt.edu.my The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In thiourea derivatives, the HOMO is often localized on the electron-rich thiocarbonyl sulfur atom and adjacent nitrogen atoms, indicating these are likely sites for electrophilic attack. The LUMO is typically distributed over the thiourea backbone and any associated aromatic rings. This distribution highlights the potential for intramolecular charge transfer, a phenomenon that can be crucial for the molecule's electronic and optical properties. umt.edu.myrsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.10
Energy Gap (ΔE)5.15

Note: These values are representative examples for a thiourea derivative calculated using DFT and serve for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. rsc.org It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential, favorable for electrophilic attack), while blue indicates regions of low electron density (positive potential, favorable for nucleophilic attack). Green and yellow represent areas with intermediate potential. chemrxiv.org

For this compound, the MEP map would likely show the most negative potential (red/yellow) concentrated around the sulfur atom of the thiocarbonyl group, due to its high electronegativity and lone pairs of electrons. rsc.org Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the N-H groups, making them susceptible to interaction with nucleophiles and capable of acting as hydrogen bond donors. researchgate.net This analysis is fundamental for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. physchemres.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. rsc.orgmdpi.com For thiourea derivatives, NBO analysis can quantify the stability arising from intramolecular hydrogen bonds and reveal the nature of the delocalization in the thiourea core. The second-order perturbation energy (E(2)) calculated in NBO analysis indicates the strength of these interactions. pnrjournal.com

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is another powerful method used to analyze the topology of the electron density. rsc.org AIM can characterize the nature of chemical bonds (covalent, ionic, etc.) and identify and quantify the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, by analyzing critical points in the electron density.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. jppres.com For this compound, docking simulations can predict its binding mode and affinity to various biological targets, suggesting potential therapeutic applications.

Docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor, exploring various possible conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. ekb.eg

The predicted binding mode reveals the specific interactions between the ligand and the amino acid residues of the receptor's active site. For thiourea derivatives, common interactions include:

Hydrogen Bonds: The N-H groups can act as hydrogen bond donors, while the sulfur atom of the C=S group can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) and methylcyclohexyl groups are nonpolar and can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The benzyl group's aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

By identifying these interactions, molecular docking provides a rational basis for the molecule's observed or potential biological activity and can guide the design of more potent analogs.

Table 3: Hypothetical Molecular Docking Results Against a Protein Target

LigandDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
This compound-8.5Tyr234, Ser150, Leu300H-Bond, Hydrophobic
Reference Inhibitor-9.2Tyr234, Gly151, Leu300H-Bond, Hydrophobic

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking simulations are instrumental in predicting the binding orientation of a ligand within a protein's active site and identifying the key amino acid residues that stabilize the interaction. For thiourea derivatives, the central thiourea scaffold is a critical pharmacophore responsible for forming specific hydrogen bonds, while the flanking substituents dictate hydrophobic and other interactions.

The binding mode of this compound can be inferred from studies on analogous compounds. The thiourea core (–NH–C(S)–NH–) is a potent hydrogen bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. Docking studies on various thiourea derivatives have consistently shown the N-H groups forming hydrogen bonds with backbone carbonyls or side-chain oxygen/nitrogen atoms of amino acids like methionine, alanine, and glutamic acid. nih.govrsc.org

The substituents on the thiourea core determine the compound's fit and interactions within the binding pocket.

Benzyl Group : This aromatic group is expected to engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding site. biointerfaceresearch.com This is a common feature observed in many benzyl-substituted ligands.

2-Methylcyclohexyl Group : This bulky, non-polar group will likely occupy a hydrophobic cavity in the target protein. biointerfaceresearch.com The stereochemistry of the methyl group on the cyclohexyl ring can influence the precise conformational fit within this pocket, potentially enhancing binding affinity and selectivity compared to a non-substituted cyclohexyl ring. dundee.ac.uk The chair conformation of the cyclohexyl ring is its most stable form and is expected to be the dominant conformation upon binding. nih.gov

Based on these principles, the binding of this compound would likely involve a combination of specific hydrogen bonds from the thiourea moiety and extensive hydrophobic interactions from its benzyl and methylcyclohexyl substituents, anchoring it firmly within the receptor's binding site.

Table 1: Predicted Interacting Residues and Binding Characteristics for this compound Based on Analog Studies
Molecular FragmentPredicted Interaction TypePotential Interacting Residues
Thiourea Core (-NH-C(S)-NH-)Hydrogen BondingMet, Ala, Glu, Asp, Ser
Benzyl GroupHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val, Ala
2-Methylcyclohexyl GroupHydrophobic/Van der WaalsLeu, Val, Ile, Ala, Pro

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, assessing its stability and conformational behavior in a simulated biological environment. acs.org MD simulations are crucial for validating docking poses and understanding the dynamic nature of the binding interactions. nih.gov

For a compound like this compound, an MD simulation, typically run for a duration of 50 to 200 nanoseconds, would track the atomic movements of both the ligand and the protein. acs.orgnih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD) : This metric measures the average deviation of the protein backbone and the ligand from their initial positions over time. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. jppres.com

Root Mean Square Fluctuation (RMSF) : RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. It can highlight which residues in the binding site remain stable and which ones fluctuate upon ligand binding.

Hydrogen Bond Analysis : This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds, particularly those involving the thiourea core, would confirm their importance for binding stability. nih.gov

Studies on other thiourea derivatives have shown that stable binding conformations are maintained throughout simulations, with key hydrogen bonds and hydrophobic contacts being preserved. acs.orgjppres.com Conversely, unstable binding can be identified if the ligand dissociates from the active site during the simulation. nih.gov Therefore, MD simulations would be a critical next step to confirm the conformational stability and dynamic behavior of the this compound-protein complex.

Pharmacokinetic and ADMET Prediction via Computational Methods

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. nuph.edu.ua Various computational tools and web servers, such as SwissADME and pkCSM, are used to predict these properties based on the chemical structure of the compound. nih.govnih.gov

For this compound, the ADMET profile can be predicted based on studies of structurally similar molecules, such as 1-benzyl-3-benzoylurea and other thiourea derivatives. nih.govcore.ac.uk

Absorption : Thiourea derivatives often exhibit good gastrointestinal (GI) absorption, which is a prerequisite for oral bioavailability. core.ac.uk The lipophilicity, governed by the benzyl and methylcyclohexyl groups, is a key factor. Predictions based on Lipinski's Rule of Five are generally favorable for compounds in this molecular weight range. nih.gov

Distribution : The volume of distribution and the ability to cross the blood-brain barrier (BBB) are critical parameters. The lipophilic nature of the compound might suggest potential for CNS penetration, but this can be limited by other factors like binding to plasma proteins.

Metabolism : The compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes is a major determinant of its half-life. In silico models can predict whether the compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6), which is important for anticipating drug-drug interactions. core.ac.uk

Excretion : The route and rate of excretion are influenced by metabolism and the compound's physicochemical properties.

Toxicity : Early toxicity flags, such as potential for mutagenicity or cardiotoxicity (hERG inhibition), can be predicted. nuph.edu.ua

Table 2: Predicted ADMET Profile for this compound Based on Analog Data
ADMET ParameterPredicted Property/OutcomeBasis of Prediction
Oral BioavailabilityGoodFavorable Lipinski's Rule of Five parameters (MW, LogP, H-bond donors/acceptors). nih.gov
GI AbsorptionHighPredicted high permeability and solubility. core.ac.uk
Blood-Brain Barrier (BBB) PenetrationPossibleLipophilic character suggests potential for CNS penetration. farmaciajournal.com
P-glycoprotein (P-gp) SubstrateLikely NoStudies on similar scaffolds show no tendency to be P-gp substrates. core.ac.uk
CYP450 InhibitionPossible Inhibitor of 1-2 IsoformsCommon liability for aromatic/lipophilic compounds. core.ac.uk
HepatotoxicityLow to Moderate RiskStructure-dependent; some thioureas show potential for liver effects. nih.gov

In Silico Approaches for Toxicity Prediction and Screening in Early Research Stages

In silico toxicology is a critical component of modern drug development, aiming to predict and screen for potential adverse effects before a compound is synthesized or tested in animals. europa.eu These computational methods rely on identifying structure-toxicity relationships.

For thiourea derivatives, several in silico approaches are employed:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure and the toxicity of a series of compounds. farmaciajournal.com For thiourea derivatives, QSAR studies have linked physicochemical properties like ionization potential and molecular orbital energies to cytotoxic effects against various cancer cell lines. researchgate.net These models can predict the toxicity of new compounds like this compound if it falls within the model's applicability domain.

Knowledge-Based Systems : Programs like DEREK Nexus use a rule-based approach to identify toxicophores—specific chemical substructures known to be associated with toxicity. The thiourea moiety itself can be flagged for potential thyroid toxicity or other effects, prompting further investigation.

Specific Endpoint Prediction : Computational models are available to predict various toxicity endpoints. A study on N-phenylalkylthioureas found a clear structure-toxicity relationship, with toxicity increasing with the length of the alkyl chain. nih.gov Notably, N-benzylthiourea was found to be non-toxic at a concentration of 1 mM in isolated rat hepatocytes, suggesting the benzyl group may confer a more favorable toxicity profile compared to longer alkyl chains. nih.gov The toxicity of thiourea compounds is often associated with the depletion of intracellular glutathione (B108866) (GSH). nih.gov

Early-stage in silico screening would assess this compound for alerts related to mutagenicity (Ames test), carcinogenicity, skin sensitization, and cardiotoxicity (hERG inhibition). researchgate.net

Table 3: Common In Silico Toxicity Endpoints and Predicted Risks for Thiourea Derivatives
Toxicity EndpointPrediction MethodGeneral Risk for Thiourea Class
Mutagenicity (Ames Test)QSAR / Expert SystemsGenerally low, but compound-specific. nuph.edu.ua
Cardiotoxicity (hERG Inhibition)QSAR / DockingMedium risk, dependent on specific structure and lipophilicity. nuph.edu.ua
HepatotoxicityStructure-Toxicity RelationshipPossible, often linked to GSH depletion. nih.gov
CarcinogenicityExpert SystemsSome thiourea-based compounds can carry alerts. nuph.edu.ua
Skin SensitizationStructural AlertsPossible, as the thiourea moiety can be reactive. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of 1 Benzyl 3 2 Methylcyclohexyl Thiourea Analogs

Chemoinformatics and Virtual Screening in Thiourea (B124793) Derivative Discovery

Chemoinformatics and virtual screening have emerged as indispensable tools in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening. scribd.com These computational techniques enable the rapid in silico evaluation of large compound libraries to identify potential "hit" molecules with desired biological activities. For thiourea derivatives, these methods have been instrumental in exploring the vast chemical space and prioritizing candidates for synthesis and biological testing.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods leverage the knowledge of known active compounds to identify new molecules with similar properties. This can involve searching for compounds with similar 2D or 3D structures, or by developing quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors with biological activity. researchgate.net Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. Molecular docking simulations are a cornerstone of this approach, predicting the binding mode and affinity of a ligand within the target's active site. nih.govresearchgate.net

In the discovery of novel thiourea derivatives, both approaches have been successfully employed. For instance, in the search for new antimicrobial agents, virtual screening of a library of thiourea compounds against a specific bacterial enzyme can identify derivatives with a high predicted binding affinity. These computational hits can then be synthesized and evaluated in vitro to confirm their activity.

Illustrative Data Table: Virtual Screening Hits for a Hypothetical Target

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
VS-11-Benzyl-3-cyclohexylthiourea-8.5H-bond with Ser-122, Pi-Pi stacking with Phe-265
VS-21-Benzyl-3-(2-methylcyclohexyl)thiourea-9.2H-bond with Ser-122, Pi-Pi stacking with Phe-265, Hydrophobic interaction with Leu-188
VS-31-(4-Chlorobenzyl)-3-cyclohexylthiourea-8.9H-bond with Ser-122, Pi-Pi stacking with Phe-265, Halogen bond with Gly-121
VS-41-Benzyl-3-(4-methylcyclohexyl)thiourea-8.7H-bond with Ser-122, Pi-Pi stacking with Phe-265, Hydrophobic interaction with Val-190

This table is for illustrative purposes and does not represent actual experimental data.

The data in the table illustrates how virtual screening can differentiate between closely related analogs. The introduction of a methyl group on the cyclohexyl ring in VS-2, for example, is predicted to result in a more favorable binding affinity due to an additional hydrophobic interaction. Such predictions are invaluable for guiding the selection of compounds for synthesis.

Iterative Design and Synthesis Based on SAR Insights for Research Optimization

The insights gained from initial screening, whether computational or experimental, form the basis of an iterative cycle of design, synthesis, and testing aimed at optimizing the lead compound's properties. This process, guided by SAR, allows researchers to systematically modify the chemical structure to enhance potency, selectivity, and other desirable characteristics.

For this compound, the SAR exploration would involve systematically modifying the three main components of the molecule: the benzyl (B1604629) group, the 2-methylcyclohexyl group, and the thiourea linker.

Modifications to the Benzyl Moiety:

The aromatic nature of the benzyl group offers numerous opportunities for modification. Substituents can be introduced at the ortho, meta, or para positions of the phenyl ring to probe the effects of electronics and sterics on activity. For example, introducing electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can modulate the electronic properties of the ring and its ability to engage in interactions such as pi-pi stacking. The size of the substituent can also be varied to explore the steric tolerance of the binding pocket.

Modifications to the 2-Methylcyclohexyl Moiety:

Illustrative Data Table: SAR of 1-Benzyl-3-cycloalkylthiourea Analogs

Compound IDR1 (Substitution on Benzyl)R2 (Cycloalkyl group)Biological Activity (IC50, µM)
1HCyclohexyl15.2
24-ClCyclohexyl8.5
34-OCH3Cyclohexyl22.1
4H2-Methylcyclohexyl10.8
54-Cl2-Methylcyclohexyl5.1
6HCyclopentyl18.9

This table is for illustrative purposes and does not represent actual experimental data.

The illustrative SAR data in the table suggests that:

An electron-withdrawing substituent at the para-position of the benzyl ring (compound 2 vs. 1, and 5 vs. 4) enhances biological activity.

An electron-donating substituent at the para-position of the benzyl ring (compound 3 vs. 1) is detrimental to activity.

The presence of a methyl group on the cyclohexyl ring (compound 4 vs. 1) is beneficial for activity.

A combination of favorable substitutions (compound 5) leads to the most potent analog in this series.

Reducing the size of the cycloalkyl ring from cyclohexyl to cyclopentyl (compound 6 vs. 1) decreases activity, suggesting a preference for a larger lipophilic group.

This iterative process of design, synthesis, and evaluation, informed by both computational and experimental data, is a powerful strategy for the optimization of lead compounds. By systematically exploring the SAR of this compound and its analogs, researchers can develop new molecules with improved properties for a wide range of research applications.

Exploration of Biological Activities and Mechanistic Insights of 1 Benzyl 3 2 Methylcyclohexyl Thiourea in Vitro Research

Antimicrobial Activities (Antibacterial and Antifungal)

  • 6.2.1. In Vitro Evaluation against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
  • 6.2.2. Antifungal Efficacy against Fungal Species (e.g., Candida albicans)
  • 6.2.3. Anti-biofilm Properties
  • Further experimental studies are required to determine the specific biological profile of 1-Benzyl-3-(2-methylcyclohexyl)thiourea.

    Mechanistic Elucidation of Antimicrobial Action (e.g., DNA gyrase inhibition)

    The antimicrobial properties of thiourea (B124793) derivatives are a subject of considerable interest. The proposed mechanism for their antibacterial action often involves the inhibition of essential bacterial enzymes. mdpi.com One of the primary targets for this class of compounds is bacterial DNA gyrase. nih.govmdpi.com DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair, making it an excellent target for antibacterial agents. nih.govnih.gov

    The thiourea pharmacophore is known to possess various biological activities, including antibacterial effects. mdpi.com The mechanism of action for thiourea-derived analogs is suggested to be the inhibition of topoisomerase II enzymes like DNA gyrase and topoisomerase IV. mdpi.com These enzymes are vital for maintaining the topological state of DNA within the bacterial cell. nih.gov By inhibiting DNA gyrase, compounds like this compound can interfere with DNA supercoiling, leading to disruptions in DNA synthesis and ultimately causing bacterial cell death. nih.gov The interaction of thiourea derivatives with the ATP-binding site of the GyrB subunit of DNA gyrase is a frequently cited mechanism, preventing the enzyme from carrying out its function. mdpi.com This targeted action against a uniquely bacterial enzyme contributes to the selective toxicity of these compounds.

    Anticancer Potential and Cell-Based Studies

    Substituted thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential as novel antitumor agents. nih.gov

    Numerous studies have evaluated the in vitro cytotoxicity of thiourea derivatives against a panel of human cancer cell lines. Research has shown that compounds with the thiourea scaffold can exhibit high cytotoxicity against human breast cancer (MCF-7), liver carcinoma (HepG-2), lung carcinoma (A549), and prostate cancer (PC3) cells. nih.govjksus.org For instance, certain 1,3-disubstituted thiourea analogs have been reported to be highly cytotoxic against prostate (PC3) cancer cells, with IC50 values often in the low micromolar range. nih.gov The cytotoxic effects are typically dose-dependent. jksus.org While specific data for this compound is not detailed in the reviewed literature, the consistent and potent anticancer activity of structurally similar thiourea derivatives underscores its potential in this area. nih.gov

    Table 1: Illustrative In Vitro Cytotoxicity of Thiourea Analogs Against Human Cancer Cell Lines

    Note: The data presented are illustrative of the activity of the thiourea class of compounds and may not represent the exact values for this compound.

    The anticancer activity of thiourea derivatives is linked to their ability to interact with and inhibit various molecular targets crucial for cancer cell proliferation and survival.

    Topoisomerases: As with their antimicrobial action, the inhibition of human topoisomerases is a key mechanism of anticancer activity. nih.gov These enzymes are vital for resolving DNA topological problems during replication and transcription in cancer cells.

    Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent histone deacetylases that regulate numerous cellular processes, and their aberrant expression is linked to cancer. nih.gov Thiourea-based compounds have been specifically designed and identified as potent, mechanism-based inhibitors of sirtuins, particularly SIRT1 and SIRT2. nih.gov By inhibiting these enzymes, thiourea derivatives can modulate epigenetic processes and other pathways that contribute to cancer cell growth.

    Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in tumor growth. nih.gov The development of EGFR inhibitors is a major strategy in cancer therapy, and various heterocyclic compounds have been explored for this purpose. While direct inhibition by this compound is not specified, the broader class of nitrogen and sulfur-containing heterocycles is actively investigated for EGFR-targeting properties.

    A primary mechanism through which thiourea derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govukrbiochemjournal.org Studies on active thiourea compounds have demonstrated a strong pro-apoptotic effect in cancer cells. nih.gov This is often achieved by modulating the expression of key proteins in the apoptotic pathway. For example, treatment with benzyl-containing compounds has been shown to induce the cleavage of PARP1 and caspase 3, which are hallmark events of apoptosis. ukrbiochemjournal.org Furthermore, these compounds can increase the levels of pro-apoptotic proteins (like Bim) and decrease the levels of anti-apoptotic proteins (like Bcl-2), tipping the cellular balance towards death. ukrbiochemjournal.org This induction of apoptosis is a critical component of their potential as chemotherapeutic agents. nih.gov

    Antioxidant Properties and Free Radical Scavenging Assays

    Thiourea and its derivatives are recognized for their ability to act as powerful scavengers of reactive oxygen species (ROS). hueuni.edu.vn This antioxidant activity is a significant aspect of their biological profile.

    The antioxidant capacity of thiourea derivatives is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnnih.gov In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. hueuni.edu.vnmdpi.com Similarly, the ABTS assay measures the ability of a compound to scavenge the blue-green ABTS radical cation. hueuni.edu.vn

    Studies on 1-benzyl-3-phenyl-2-thiourea (BPTU), a compound structurally analogous to this compound, have quantified its antioxidant activity. hueuni.edu.vn BPTU demonstrated scavenging activity against both DPPH and ABTS radicals, although it was found to be a less potent scavenger than the unsubstituted 1,3-diphenyl-2-thiourea (DPTU). hueuni.edu.vn The mechanism is believed to be primarily through hydrogen atom transfer (HAT). hueuni.edu.vn The observed activity confirms that the benzyl-thiourea scaffold possesses intrinsic free radical scavenging capabilities.

    Table 2: Radical Scavenging Activity of a Structurally Related Thiourea Compound

    Mechanistic Elucidation of Antioxidant Action (e.g., Hydrogen Atom Transfer)

    The antioxidant capabilities of thiourea derivatives are of considerable interest. While direct studies on this compound are not extensively available, research on analogous compounds provides insight into the likely mechanisms of action. A key proposed mechanism for the antioxidant activity of thiourea derivatives is the hydrogen atom transfer (HAT) process. hueuni.edu.vn

    In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The efficiency of this process is largely dependent on the bond dissociation energy (BDE) of the N-H bonds within the thiourea moiety. hueuni.edu.vn Theoretical studies on compounds such as 1-benzyl-3-phenyl-2-thiourea (BPTU) have indicated that the HAT mechanism is kinetically favored over other mechanisms like single electron transfer (SET). hueuni.edu.vn The presence of both a benzyl (B1604629) group and a cyclohexyl group in this compound suggests that it would also possess N-H bonds capable of participating in hydrogen atom donation to scavenge free radicals. The specific stereochemistry and electronic effects of the 2-methylcyclohexyl group could potentially influence the BDE of the N-H protons and, consequently, the antioxidant potency of the molecule.

    Table 1: Comparative Antioxidant Activity of Thiourea Derivatives

    Compound Antioxidant Assay IC50 Value (mM)
    1,3-diphenyl-2-thiourea (DPTU) DPPH 0.710 ± 0.001
    1-benzyl-3-phenyl-2-thiourea (BPTU) DPPH 11.000 ± 0.015
    1,3-diphenyl-2-thiourea (DPTU) ABTS 0.044 ± 0.001
    1-benzyl-3-phenyl-2-thiourea (BPTU) ABTS 2.400 ± 0.021

    Data sourced from a study on related thiourea derivatives, illustrating the variance in antioxidant potential based on substitution patterns. hueuni.edu.vn

    Enzyme Inhibitory Activities

    Thiourea derivatives have been widely investigated for their ability to inhibit various enzymes, a property that underpins many of their therapeutic potentials.

    Urease is another key enzyme that is a target for thiourea derivatives. nih.govnih.gov Urease inhibitors are of interest for their potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Numerous studies have demonstrated that thiourea compounds can effectively inhibit this enzyme. For instance, tryptamine-based urea (B33335) and thiourea derivatives have shown potent urease inhibitory activity, with some compounds exhibiting greater potency than the standard inhibitor, thiourea. nih.gov The inhibitory potential is often influenced by the nature of the substituents on the thiourea backbone.

    Similarly, the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical area of research, particularly for the development of treatments for neurodegenerative diseases. While specific data for this compound is not available, other thiourea derivatives have been shown to possess anticholinesterase activity.

    Table 2: Urease Inhibitory Activity of Selected Tryptamine Thiourea Derivatives

    Compound Urease Inhibition IC50 (µM)
    Standard (Thiourea) 21.2 ± 1.3
    Compound 14 (ortho-methylphenyl derivative) 11.4 ± 0.4
    Compound 16 (para-chlorophenyl derivative) 13.7 ± 0.9

    This table presents data for related thiourea compounds to illustrate their potential as urease inhibitors. nih.gov

    DNA Interaction Studies

    The interaction of small molecules with DNA is a fundamental aspect of their potential biological activity, including anticancer and antimicrobial effects.

    In addition to binding, some thiourea derivatives and their metal complexes have demonstrated the ability to cleave DNA. For example, a copper(I) complex of a benzyl-thiourea derivative was shown to efficiently cleave supercoiled plasmid DNA (SC-DNA) into its nicked form, particularly in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net This cleavage activity is often mediated by reactive oxygen species, such as hydroxyl radicals. researchgate.net The potential of this compound to participate in such reactions would depend on its ability to complex with metal ions and facilitate the generation of DNA-damaging radicals.

    Table 3: DNA Binding and Cleavage Properties of a Benzyl-Thiourea Ligand and its Copper(I) Complexes

    Compound DNA Binding Propensity with CT-DNA Oxidative Cleavage of SC-DNA (in presence of H2O2)
    1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea (Ligand) Moderate Less Efficient
    [Cu(Ligand)2Cl] (Complex 2) Good Efficient
    [Cu(Ligand)(phen)Cl] (Complex 3) Very Good Highly Efficient

    This table summarizes the findings for a related benzyl-thiourea derivative, highlighting the role of metal complexation in DNA interaction. researchgate.net

    Other Reported Biological Activities in Related Thiourea Compounds (e.g., Anti-amoebic, Anti-inflammatory, Antiviral, Antithyroid)

    Thiourea derivatives are recognized for their diverse pharmacological potential, which has been demonstrated in numerous in vitro studies. The structural versatility of the thiourea scaffold allows for modifications that can lead to a variety of biological effects, including anti-amoebic, anti-inflammatory, antiviral, and antithyroid activities.

    Anti-amoebic Activity:

    Certain carbonyl thiourea derivatives have demonstrated notable efficacy against pathogenic species of Acanthamoeba, a genus of amoebae that can cause serious human infections. nih.govnih.gov In vitro studies have shown that these compounds can inhibit the growth of A. castellanii and A. polyphaga. nih.gov The mechanism of action appears to involve the disruption of the amoeba's cell membrane integrity. nih.govnih.gov Morphological changes observed in treated amoebae include a reduction in size and the shortening of acanthopodia structures. nih.gov The IC50 values, which represent the concentration of a compound required to inhibit 50% of the amoebic activity, have been determined for several derivatives, indicating potent cytotoxic properties against these pathogens. nih.govnih.gov

    CompoundTarget OrganismIC50 (µg/mL)IC50 (µM)
    M1A. castellanii2.39 ± 0.249.47
    M1A. polyphaga3.74 ± 0.4414.84
    M2A. castellanii3.34 ± 0.4113.24
    M2A. polyphaga3.76 ± 0.2714.90
    M3A. castellanii8.07 ± 0.6527.70
    M3A. polyphaga8.52 ± 0.8129.25
    M4A. castellanii8.87 ± 0.2730.46
    M4A. polyphaga9.30 ± 0.5531.91

    Anti-inflammatory Activity:

    The anti-inflammatory potential of thiourea derivatives has been explored through their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov Naproxen-based thiourea derivatives, for instance, have been synthesized and evaluated for their anti-inflammatory effects. nih.govdntb.gov.ua While some of these compounds showed weak inhibition of COX-2, certain derivatives demonstrated significant inhibition of 5-LOX, with IC50 values in the micromolar range. bg.ac.rsresearchgate.net This suggests that the anti-inflammatory action of some thiourea compounds may be mediated through the 5-LOX pathway. nih.gov

    CompoundEnzyme TargetIC50 (µM)
    m-anisidine derivative (4)5-LOX0.30

    Antiviral Activity:

    The antiviral properties of thiourea derivatives have been investigated against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govbenthamdirect.com Structure-activity relationship (SAR) studies have revealed that modifications to the thiourea structure, such as the length and position of alkyl linkers, can significantly influence their anti-HCV activity. nih.gov Certain derivatives have been identified as potent inhibitors of HCV replication in cell-based assays, with effective concentrations (EC50) in the nanomolar range. nih.gov Furthermore, some thiourea compounds have shown promising activity against HIV, suggesting their potential as broad-spectrum antiviral agents. benthamdirect.com

    Compound ClassViral TargetKey Findings
    Thiourea derivatives with varying alkyl linkersHepatitis C Virus (HCV)A derivative with a six-carbon alkyl linker showed potent anti-HCV activity (EC50 = 0.047 µM). nih.gov
    Phenylthiourea derivatives with substituted pyridinyl groupsHuman Immunodeficiency Virus (HIV)Ortho-chloro or fluoro substitutions on the phenyl ring were found to be essential for anti-HIV activity. benthamdirect.com
    Thiourea derivatives DSA-00, DSA-02, and DSA-09Hepatitis B Virus (HBV)Effectively inhibited HBV replication in HepG2.2.15 cells. biorxiv.org
    Thiourea derivative BB-IV-46SARS-CoV-2Showed potent inhibition (95.73 ± 1.79%) against the virus. nih.gov

    Antithyroid Activity:

    Thiourea-based compounds are a cornerstone in the management of hyperthyroidism. drugbank.comresearchgate.net Their mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. nih.govtaylorandfrancis.com These drugs, including propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), act as potent inhibitors of the TPO-catalyzed iodination of tyrosine residues on thyroglobulin. nih.gov The inhibitory effect can be either reversible or irreversible, depending on the concentration of the drug relative to iodide. nih.gov Furthermore, some antithyroid drugs can also inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). taylorandfrancis.com The potency of these compounds is often related to their ability to interact with iodide and their electron-donating properties. nih.gov

    Coordination Chemistry and Metal Complexation of 1 Benzyl 3 2 Methylcyclohexyl Thiourea

    Synthesis and Characterization of Metal Complexes with 1-Benzyl-3-(2-methylcyclohexyl)thiourea

    The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of complexes with specific coordination numbers and geometries.

    Thiourea (B124793) derivatives readily form complexes with a wide range of transition metals. For instance, N,N'-disubstituted thiourea ligands have been used to synthesize an extensive series of complexes with Cu(I), Cu(II), Ni(II), and Zn(II). The reaction of these ligands with metal salts can sometimes lead to the reduction of the metal center, as is often observed with Cu(II) being reduced to Cu(I). The synthesis of palladium(II) complexes with N-acyl-N,N'-(disubstituted) thioureas has also been reported, demonstrating the versatility of these ligands in coordinating with platinum group metals.

    The general procedure for synthesizing these complexes often involves dissolving the thiourea derivative and the metal salt in a suitable solvent, such as ethanol (B145695) or acetone (B3395972), and stirring the mixture at room temperature or under reflux. The resulting complexes can then be isolated by filtration and purified by recrystallization.

    The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

    Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. Coordination through the sulfur atom typically results in a shift of the C=S stretching vibration to a lower frequency, while the C-N stretching vibration may shift to a higher frequency. This is due to the donation of electron density from the sulfur atom to the metal, which weakens the C=S bond and strengthens the C-N bonds.

    UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to π-π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) bands. These bands can provide insights into the geometry of the complex and the nature of the metal-ligand bonding.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of the ligand and its complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the coordination site can be affected. For example, a downfield shift of the thiocarbonyl carbon signal in the ¹³C NMR spectrum can indicate coordination through the sulfur atom.

    Energy-Dispersive X-ray Spectroscopy (EDAX): EDAX analysis can be used to determine the elemental composition of the synthesized complexes, confirming the presence of the metal and the ligand in the expected ratios.

    Table 1: Expected Spectroscopic Shifts upon Coordination

    Spectroscopic TechniqueObserved Change upon CoordinationIndication
    IRDecrease in ν(C=S) frequencyCoordination through the sulfur atom
    IRIncrease in ν(C-N) frequencyStrengthening of the C-N bond
    ¹³C NMRDownfield shift of the C=S signalDecreased electron density on the thiocarbonyl carbon
    UV-VisAppearance of MLCT bandsFormation of a metal-ligand bond

    Coordination Modes and Geometries (e.g., Neutral, Anionic, Bidentate, Square-Planar, Tetrahedral)

    Thiourea ligands can coordinate to metal centers in various modes, including as neutral monodentate ligands through the sulfur atom or as anionic bidentate ligands through both sulfur and nitrogen atoms. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the substituents on the thiourea ligand, and the reaction conditions.

    Monodentate Coordination: In many cases, thiourea derivatives act as neutral monodentate ligands, coordinating to the metal center solely through the sulfur atom. This is particularly common for soft metal ions that have a high affinity for sulfur.

    Bidentate Coordination: Thiourea ligands can also act as bidentate chelating agents, coordinating through both a sulfur and a nitrogen atom to form a four-membered ring. This mode of coordination often occurs after deprotonation of one of the N-H groups, resulting in an anionic ligand.

    The coordination geometry of the resulting complexes can also vary widely. Distorted tetrahedral geometries have been observed for Cu(I) and Zn(II) complexes with N,N'-substituted thioureas, while square planar geometries are common for Ni(II) and Cu(II) complexes. Trigonal planar geometries have also been reported for some Cu(I) complexes.

    Applications in Materials Science (e.g., Ion Sensors, Corrosion Inhibitors, Molecular Electronics)

    The versatile coordination chemistry of thiourea derivatives also makes them attractive for applications in materials science.

    Ion Sensors: Substituted N-acylthioureas have been investigated as ionophores in potentiometric and amperometric sensors for heavy metal ions such as Cd(II), Hg(II), and Pb(II). The ability of the thiourea ligand to selectively bind to specific metal ions is the basis for its use in these sensors.

    Corrosion Inhibitors: Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic media. They function by adsorbing onto the metal surface and forming a protective film that inhibits the corrosion process. The presence of heteroatoms such as sulfur and nitrogen in the thiourea molecule facilitates this adsorption.

    Molecular Electronics: The electronic properties of thiourea-based metal complexes, including their nonlinear optical (NLO) properties, have also been explored. The potential for strong NLO responses makes these materials candidates for applications in photonics, such as laser frequency conversion and optical switching.

    Future Research Directions and Translational Perspectives for 1 Benzyl 3 2 Methylcyclohexyl Thiourea Research

    Development of Novel Synthetic Pathways and Green Chemistry Approaches

    The future synthesis of 1-Benzyl-3-(2-methylcyclohexyl)thiourea and its derivatives should prioritize environmentally benign and efficient methodologies. Traditional synthesis routes for thioureas often involve hazardous reagents like thiophosgene (B130339) or require harsh reaction conditions. researchgate.net Modern green chemistry principles offer sustainable alternatives that can be adapted for this specific molecule, which is typically formed from the reaction of benzyl (B1604629) isothiocyanate and 2-methylcyclohexylamine (B147291).

    Future research should focus on optimizing these green approaches to improve yields, reduce energy consumption, and minimize waste. Key areas of investigation include:

    Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. tandfonline.comresearchgate.net Research could adapt known methods for synthesizing N,N'-disubstituted thioureas in water, potentially at room temperature, to avoid volatile and toxic organic solvents. tandfonline.comresearchgate.net

    Energy-Efficient Methods: The use of non-conventional energy sources like solar energy, microwave irradiation, and ultrasound should be explored. researchgate.netnih.gov These methods can significantly accelerate reaction rates and often lead to cleaner product formation. nih.gov

    Catalyst-Free Reactions: Developing catalyst-free protocols is highly desirable to simplify purification processes and reduce costs and potential toxicity from catalyst residues. tandfonline.com

    Table 1: Potential Green Synthesis Strategies for this compound
    ApproachPrinciplePotential Advantages
    Aqueous SynthesisUtilizing water as the reaction solvent instead of organic solvents. tandfonline.comEnvironmentally benign, low cost, enhanced safety.
    Solar EnergyUsing sunlight as a natural and sustainable energy source to drive the reaction. researchgate.netEnergy-saving, environmentally friendly. researchgate.net
    Microwave-Assisted SynthesisEmploying microwave irradiation to rapidly heat the reaction mixture. nih.govReduced reaction times, improved yields, cleaner reactions.
    Solvent-Free ReactionConducting the synthesis by grinding or mixing neat reactants without any solvent.Eliminates solvent waste, simplifies workup.

    In-depth Mechanistic Studies of Biological Actions at the Molecular Level

    Thiourea (B124793) derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties. mdpi.com However, the specific biological effects and molecular mechanisms of this compound remain to be elucidated. A crucial future direction is the systematic investigation of its biological targets.

    Prospective mechanistic studies could include:

    Anticancer Activity: Investigating the compound's effect on various cancer cell lines. mdpi.com Mechanistic studies could explore its potential to inhibit key enzymes in cancer progression, such as protein kinases (e.g., EGFR, VEGFR) or topoisomerases. nih.govresearchgate.net Research should also assess its ability to induce apoptosis or disrupt cancer cell signaling pathways. mdpi.com

    Antimicrobial Effects: Screening against a panel of pathogenic bacteria and fungi. The mechanism of action could involve the inhibition of essential microbial enzymes, such as DNA gyrase, which has been identified as a target for other thiourea analogues. nih.gov

    Enzyme Inhibition Assays: Broader screening against various enzyme families, such as cholinesterases or carbonic anhydrases, could reveal novel therapeutic applications. nih.govnih.gov The thiourea moiety is known to interact with metallic cofactors in enzymes, providing a starting point for investigation.

    Exploration of Stereoisomeric Effects on Biological Activity

    A critical and unexamined aspect of this compound is its stereochemistry. The 2-methylcyclohexyl group contains two chiral centers, meaning the compound can exist as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Stereochemistry plays a pivotal role in pharmacology, as different stereoisomers of a drug can exhibit vastly different biological activities, metabolic fates, and toxicological profiles. mhmedical.comnih.govnih.gov

    Future research must address this by:

    Stereoselective Synthesis: Developing synthetic routes to isolate or produce each of the four stereoisomers in high purity.

    Chiral Characterization: Unambiguously determining the absolute configuration of each isolated isomer using techniques like X-ray crystallography.

    Comparative Biological Evaluation: Systematically testing each pure stereoisomer in a range of biological assays (e.g., anticancer, antimicrobial) to determine if activity is stereospecific. This is essential for identifying the most potent and potentially least toxic isomer (the eutomer) for further development. The three-dimensional shape of the cyclohexyl ring is a key determinant in how a molecule fits into a protein's binding site. pharmablock.com

    Table 2: Stereoisomers of this compound
    StereoisomerRelationshipKey Research Question
    (1R,2R) and (1S,2S)Enantiomers (cis)Do the different isomers exhibit varying levels of biological activity or toxicity?
    (1R,2S) and (1S,2R)Enantiomers (trans)

    Investigation of Structure-Property Relationships for Material Science Applications

    Beyond biological applications, the thiourea functional group is an excellent ligand for coordinating with metal ions and has been utilized in the development of chemical sensors. nih.govanalis.com.my The sulfur and nitrogen atoms can act as binding sites for various cations, and this interaction can be transduced into a measurable signal, such as a color change or fluorescence response. nih.govdigitellinc.com

    Future work in this area should investigate:

    Coordination Chemistry: Studying the formation of metal complexes between this compound and a range of metal ions, particularly heavy metals of environmental concern like mercury (Hg²⁺), lead (Pb²⁺), and copper (Cu²⁺). nih.govuo.edu.cu

    Chemical Sensor Development: Evaluating the potential of this compound as a receptor in ion-selective electrodes or as a chromogenic/fluorogenic chemosensor. digitellinc.comuo.edu.cu The specific steric and electronic properties conferred by the benzyl and 2-methylcyclohexyl groups could impart high selectivity for a particular ion.

    Structure-Property Analysis: Correlating structural features of the compound and its metal complexes (determined by techniques like X-ray crystallography) with their observed properties (e.g., binding affinity, selectivity, optical response) to enable the rational design of improved sensor materials.

    Synergistic Computational-Experimental Approaches in Rational Design

    Integrating computational modeling with experimental synthesis and testing can dramatically accelerate the discovery and optimization process. fip.org For this compound, a synergistic approach would be highly valuable for exploring its therapeutic potential.

    A proposed workflow for future research would involve:

    Molecular Docking: Performing in silico docking studies to predict the binding modes and affinities of the compound's different stereoisomers against the three-dimensional structures of various known biological targets (e.g., protein kinases, bacterial enzymes). researchgate.netnih.govnih.gov This can help prioritize which biological pathways to investigate experimentally.

    Quantitative Structure-Activity Relationship (QSAR): Synthesizing a focused library of analogues by modifying the benzyl and 2-methylcyclohexyl groups. The biological activity data from this library can be used to build QSAR models that identify the key structural features required for activity.

    Iterative Design Cycle: Using the insights from docking and QSAR models to design new, potentially more potent analogues. These compounds would then be synthesized and tested, with the results feeding back into the computational models for further refinement. This iterative cycle is a cornerstone of modern rational drug design. frontiersin.org

    Polypharmacology and Multi-target Drug Design Approaches for Complex Biological Pathways

    The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. mdpi.comwikipedia.org Polypharmacology, the concept of a single drug modulating multiple targets, has emerged as a promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.comnih.govtcmsp-e.com

    Given the diverse biological activities associated with the thiourea scaffold, this compound is an excellent candidate for investigation from a polypharmacological perspective. Future research should explore:

    Target Deconvolution: Using chemoproteomics and other systems biology approaches to identify the multiple proteins or pathways that the compound interacts with within a cell.

    Multi-target Drug Design: If the compound is found to inhibit multiple key targets in a disease pathway (e.g., several different kinases), its structure can be intentionally optimized to maintain this multi-targeting profile. nih.govresearchgate.net The goal is to design a single molecule that provides a more potent therapeutic effect than a combination of single-target drugs. nih.gov This approach can offer benefits in terms of improved pharmacokinetics and patient compliance compared to multi-drug cocktails. mdpi.comnih.gov

    Q & A

    Q. How can pharmacokinetic properties (e.g., BBB permeability) be predicted preclinically?

    • Methodology :
    • In Vitro Models : Use parallel artificial membrane permeability assay (PAMPA) for BBB penetration prediction.
    • Metabolic Stability : Incubate with liver microsomes (human/rat), analyzing half-life via LC-MS/MS .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.